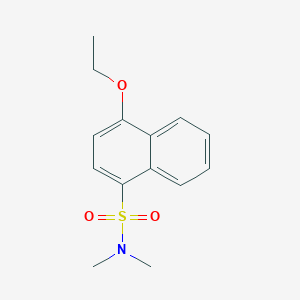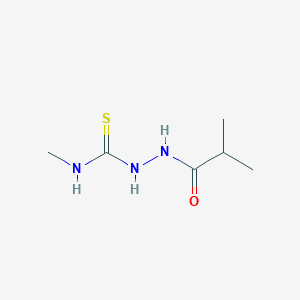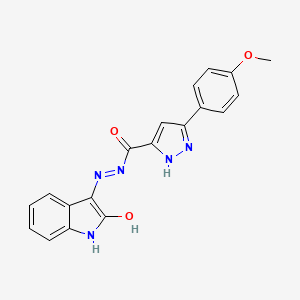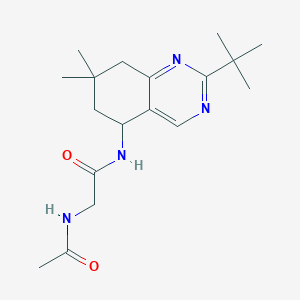
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethoxy group, dimethylamino group, and a naphthalene ring system, which contribute to its unique chemical properties.
Mécanisme D'action
Target of Action
It is known that sulfonamide drugs often target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides generally act as competitive inhibitors of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s function
Biochemical Pathways
Given the known targets of sulfonamides, it is likely that this compound could impact pathways related to fluid balance and folate synthesis .
Result of Action
Based on the known effects of sulfonamides, it can be hypothesized that this compound may lead to changes in fluid balance and folate synthesis at the cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide typically involves the sulfonation of naphthalene derivatives followed by the introduction of the ethoxy and dimethylamino groups. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid. This intermediate is then reacted with ethyl alcohol and dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethoxy-N,N-dimethylbenzenesulfonamide
- 4-ethoxy-N,N-dimethylthiophenesulfonamide
- 4-ethoxy-N,N-dimethylpyridinesulfonamide
Uniqueness
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other sulfonamides and contributes to its specific reactivity and applications.
Propriétés
IUPAC Name |
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-4-18-13-9-10-14(19(16,17)15(2)3)12-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPPELJBVQJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)
![(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B6054334.png)
![4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine](/img/structure/B6054349.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B6054357.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6054366.png)

![(2-fluoro-4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6054412.png)
![2-methyl-9-phenyl-7-(pyridin-2-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054416.png)

![7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6054439.png)
![2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone](/img/structure/B6054447.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6054451.png)
